molecular formula C33H25NO8 B14163369 Tetra-O-benzoyl-D-xylononitrile CAS No. 20744-60-9

Tetra-O-benzoyl-D-xylononitrile

Cat. No.: B14163369
CAS No.: 20744-60-9
M. Wt: 563.6 g/mol
InChI Key: QCXXHDVDQZZPSK-UHFFFAOYSA-N
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Description

Tetra-O-benzoyl-D-xylononitrile is a complex organic compound with the molecular formula C33H25NO8. It consists of 33 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 8 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-benzoyl-D-xylononitrile involves multiple steps, starting from D-xylononitrile. The process typically includes the benzoylation of D-xylononitrile using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the tetra-O-benzoyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-benzoyl-D-xylononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetra-O-benzoyl-D-xylononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tetra-O-benzoyl-D-xylononitrile involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release benzoyl groups, which can then interact with various enzymes and proteins. These interactions can modulate biological pathways and exert specific effects .

Properties

CAS No.

20744-60-9

Molecular Formula

C33H25NO8

Molecular Weight

563.6 g/mol

IUPAC Name

(2,3,4-tribenzoyloxy-4-cyanobutyl) benzoate

InChI

InChI=1S/C33H25NO8/c34-21-27(40-31(36)24-15-7-2-8-16-24)29(42-33(38)26-19-11-4-12-20-26)28(41-32(37)25-17-9-3-10-18-25)22-39-30(35)23-13-5-1-6-14-23/h1-20,27-29H,22H2

InChI Key

QCXXHDVDQZZPSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C#N)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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